3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-7(13-2)4-12-9-8(5)6(10)3-11-9/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLPYYVDLXFZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222035 | |
| Record name | 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-76-9 | |
| Record name | 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrrolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often using continuous flow reactors and optimized reaction conditions to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. For instance, compounds similar to 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine have been studied for their ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry highlighted that certain modifications to the pyrrolo structure can enhance cytotoxicity against various cancer cell lines, suggesting potential for drug development targeting cancers such as leukemia and breast cancer .
b. Neuroprotective Effects
The compound has also shown neuroprotective effects in preclinical studies. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis
a. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications, enabling the synthesis of more complex heterocyclic compounds. This property is particularly valuable in the pharmaceutical industry for developing new drugs .
b. Synthesis of Novel Heterocycles
The compound can be used to synthesize novel heterocycles through various reactions such as cycloaddition and cross-coupling reactions. These synthesized compounds may exhibit unique biological activities or improved pharmacokinetic properties compared to their precursors .
Material Science
a. Conductive Polymers
In material science, pyrrolo[2,3-b]pyridine derivatives have been explored for their application in conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .
b. Photonic Devices
The optical properties of this compound are being investigated for use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be exploited in the development of sensors and imaging systems .
Case Studies
Mechanism of Action
The mechanism of action of 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes, thereby affecting signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent type, position, and core heterocycle. Below is a comparative analysis:
Key Comparative Insights
Solubility and Pharmacokinetics
- Methoxy vs. Halogen: The methoxy group in the target compound enhances aqueous solubility compared to chloro/bromo analogs, addressing a key limitation of thieno[2,3-b]pyridines (which often require solubilizing agents like cyclodextrins) .
- Methyl Group Impact: The 4-methyl group may reduce solubility slightly compared to non-methylated analogs but improves metabolic stability by blocking oxidation sites .
Biological Activity
3-Iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, pharmacological implications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇IN₂O |
| Molecular Weight | 274.06 g/mol |
| Density | 1.9±0.1 g/cm³ |
| Melting Point | 220-221 °C |
| Boiling Point | 355.9 ± 37.0 °C |
| CAS Number | 913983-33-2 |
Biological Activity Overview
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as anticancer agents. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has shown promise in antimicrobial applications, particularly against pathogenic bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell functions .
- Neuroprotective Effects : Research suggests that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders. Their action appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies and Research Findings
- Anticancer Studies :
- Neuropharmacological Research :
- Antimicrobial Activity :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its molecular structure:
- Iodine Substitution : The presence of iodine is believed to enhance lipophilicity, improving cellular permeability and bioavailability.
- Methoxy Group : The methoxy substituent may play a role in modulating electronic properties, potentially influencing binding affinity to biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine, and what are their key optimization parameters?
- Methodology : The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) under controlled acidic conditions, followed by methoxy and methyl group introductions via nucleophilic substitution or palladium-catalyzed cross-coupling. Key parameters include temperature control (e.g., 80–120°C for cross-coupling) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions) to minimize by-products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while the iodine atom deshields adjacent protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 303.9842 for C₉H₁₀IN₂O) .
- X-ray Crystallography : Resolves regiochemical ambiguities, as seen in related pyrrolopyridine derivatives .
Q. How should researchers address purification challenges for this compound after synthesis?
- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar by-products. For halogenated analogs, recrystallization in ethanol/water mixtures improves purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
Advanced Research Questions
Q. How can contradictions in NMR and X-ray data for substituent regiochemistry be resolved?
- Methodology : When NMR data conflicts with crystallographic results (e.g., methoxy vs. methyl positioning), employ NOESY/ROESY to detect spatial proton-proton correlations. For iodine positioning, compare experimental X-ray bond angles (C-I ~2.09 Å) with DFT-optimized structures .
Q. What strategies enhance regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodology :
- Use directed ortho-metalation (DoM) with directing groups (e.g., sulfonyl) to activate specific positions.
- Optimize solvent polarity (e.g., toluene/EtOH for Suzuki couplings) and ligand systems (e.g., SPhos for bulky substrates) to favor C-3 reactivity over C-5 .
Q. How do solvent polarity and temperature influence stability during nucleophilic substitutions?
- Methodology : In polar aprotic solvents (DMF, DMSO), the iodine substituent undergoes rapid displacement at elevated temperatures (>80°C). Use low-temperature kinetics (0–25°C) in THF to suppress decomposition. Monitor via in-situ IR for intermediate trapping .
Q. What methodologies isolate by-products from Sonogashira coupling of this compound?
- Methodology : By-products (e.g., homocoupled dimers) are separable via size-exclusion chromatography (SEC) or centrifugal partition chromatography (CPC). Characterize using HRMS and ¹H NMR to confirm alkyne insertion vs. dimerization pathways .
Q. How does the iodine substituent affect reactivity compared to bromo/chloro analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
